CuOAc vs Cu(OAc)₂ in Asymmetric Alkyne Functionalization: Enantioselectivity and Yield Trade-Off
In an asymmetric copper-catalyzed three-component coupling reaction of styrene, terminal alkyne, and alkyl halide, a comparative catalyst screening was performed [1]. When CuOAc was substituted for Cu(OAc)₂ under otherwise identical reaction conditions, the enantiomeric excess (ee) of the desired product increased slightly from 98% to 99%, while the isolated yield decreased from 81% to 61% [1]. This demonstrates that CuOAc offers marginally improved enantioselectivity but at a substantial cost to reaction efficiency in this specific transformation.
| Evidence Dimension | Product yield and enantiomeric excess in asymmetric coupling |
|---|---|
| Target Compound Data | Yield: 61%; ee: 99% |
| Comparator Or Baseline | Cu(OAc)₂: Yield: 81%; ee: 98% |
| Quantified Difference | Yield: -20 percentage points (decrease); ee: +1 percentage point (increase) |
| Conditions | Asymmetric copper-catalyzed three-component coupling of styrene, terminal alkyne, and alkyl halide; 10 mol% Cu catalyst, 15 mol% chiral ligand, 2 equiv Cs₂CO₃, room temperature, THF solvent [1] |
Why This Matters
This direct comparison reveals that CuOAc should be selected when maximizing enantioselectivity is paramount, even at the expense of yield; conversely, Cu(OAc)₂ is preferable when higher throughput is required and a 98% ee is acceptable.
- [1] Wang C, et al. Asymmetric copper-catalyzed three-component coupling reaction. Nat Commun. 2024;15:Table 1. View Source
